Amphotericin B Plus Flucytosine Reduces 70-Day Mortality by 39% Versus Amphotericin B Alone in Cryptococcal Meningitis
In a landmark randomized, three-group, open-label trial enrolling 299 HIV-positive patients with cryptococcal meningitis, the combination of amphotericin B (1 mg/kg/day) plus flucytosine (100 mg/kg/day for 2 weeks) demonstrated a statistically significant reduction in 70-day mortality compared to amphotericin B monotherapy. Specifically, 30 deaths occurred in the combination arm versus 44 deaths in the monotherapy arm (hazard ratio, 0.61; 95% CI, 0.39 to 0.97; P=0.04). In contrast, the addition of high-dose fluconazole (400 mg twice daily) to amphotericin B produced no significant survival benefit (HR 0.71; 95% CI, 0.45 to 1.11; P=0.13) [1]. Furthermore, the rate of yeast clearance from cerebrospinal fluid was significantly faster in the flucytosine combination arm (-0.42 log₁₀ CFU/mL/day) compared to both amphotericin B alone (-0.31 log₁₀ CFU/mL/day) and amphotericin B plus fluconazole (-0.32 log₁₀ CFU/mL/day), with P<0.001 for both comparisons [1].
| Evidence Dimension | 70-Day Mortality |
|---|---|
| Target Compound Data | 30 deaths (Amphotericin B + Flucytosine arm, n=100) |
| Comparator Or Baseline | Amphotericin B monotherapy: 44 deaths (n=100); Amphotericin B + Fluconazole: 36 deaths (n=99) |
| Quantified Difference | Hazard ratio 0.61 vs. monotherapy (P=0.04); 31.8% relative reduction in mortality; fluconazole combination showed no significant reduction (HR 0.71, P=0.13) |
| Conditions | Randomized controlled trial; HIV-associated cryptococcal meningitis; induction therapy; amphotericin B 1 mg/kg/day; flucytosine 100 mg/kg/day for 2 weeks; N=299 |
Why This Matters
This evidence establishes that flucytosine—unlike fluconazole—is the only oral agent proven to significantly improve survival when added to amphotericin B in cryptococcal meningitis, directly informing procurement decisions for combination therapy protocols.
- [1] Day JN, Chau TTH, Wolbers M, et al. Combination antifungal therapy for cryptococcal meningitis. N Engl J Med. 2013;368(14):1291-1302. View Source
